Tebuconazole

Catalog No.
S544819
CAS No.
107534-96-3
M.F
C16H22ClN3O
M. Wt
307.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tebuconazole

CAS Number

107534-96-3

Product Name

Tebuconazole

IUPAC Name

1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol

Molecular Formula

C16H22ClN3O

Molecular Weight

307.82 g/mol

InChI

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3

InChI Key

PXMNMQRDXWABCY-UHFFFAOYSA-N

SMILES

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O

Solubility

In water, 36 mg/L at pH 5-9, 20 °C

Synonyms

(RS)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1- ylmethyl)pentan-3-ol, 1H-1,2,4-triazole-1-ethanol, alpha-(2-(4- chlorophenyl)ethyl)-alpha-(1,1-dimethylethyl)-, alpha-(2-(4-chlorophenyl)ethyl)-alpha-(1,1-dimethylethyl)- 1H-1,2,4-triazole-1-ethanol, Folicur, tebuconazole

Canonical SMILES

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O

Description

The exact mass of the compound Tebuconazole is 307.1451 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.17e-04 min water, 36 mg/l at ph 5-9, 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Application in Agriculture

Specific Scientific Field: This application falls under the field of Agriculture and Environmental Science .

Summary of the Application: Tebuconazole is a broad-spectrum fungicide extensively used worldwide for the control of many diseases such as powdery mildew and scab in apple, early blight of tomato, anthracnose of chilli, white rot and purple blotch of onion etc .

Methods of Application or Experimental Procedures: The persistence and dissipation kinetics of tebuconazole on apple, tomato, chilli and onion were studied following three foliar applications of the formulation Folicur 430 SC at a standard dose (X) 322, 268.75, 215 and 215 g a.i./ha and at double dose (2X) 645, 537.5, 430 and 430 g a.i./ha, respectively .

Results or Outcomes: The half-life of degradation ranged from 1.30–2.25 days at X dose to 1.40–2.62 days at 2X days on different crops under study. Residues declined below the determination limit (LOQ) of 15 and 20 days after spraying, respectively, at X and 2X dose in apple; 7 and 10 days in tomato; 10 and 15 days in chilli and onion .

Nanoemulsion Formulations for Agricultural Applications

Specific Scientific Field: This application falls under the field of Nanotechnology and Agriculture .

Summary of the Application: Tebuconazole (TBZ) nanoemulsions (NEs) were formulated using a low energy method for agricultural applications .

Methods of Application or Experimental Procedures: The process involved a large dilution of a bicontinuous microemulsion (ME) into an aqueous phase (AP). Pseudo-ternary phase diagrams of the OP//TW80//AP and OP//AG54//AP systems at T = 25 °C were determined to map ME regions .

Results or Outcomes: NEs with drop sizes about 9 nm and 250 nm were achieved with TW80 and AG54, respectively. An innovative low-energy method was used to develop nanopesticide TBZ formulations based on nanoemulsion (NE) technology .

Effects on Soil Microbiota

Specific Scientific Field: This application falls under the field of Soil Science and Microbiology .

Summary of the Application: Tebuconazole has been studied for its effects on soil microbiota. The identification of pesticide impact on the soil microbiome is of utmost significance today .

Methods of Application or Experimental Procedures: The study was conducted by means of standard and metagenomic methods. It tested the effect of tebuconazole on the diversity of bacteria at all taxonomic levels and on the activity of soil enzymes .

Results or Outcomes: Tebuconazole was found to stimulate the proliferation of organotrophic bacteria and fungi, and also the activities of soil enzymes responsible for phosphorus, sulfur, and carbon metabolism. All analyzed soil samples were mainly populated by bacteria from the phylum Proteobacteria, Actinobacteria, Firmicutes, Gemmatimonadetes, Acidobacteria, Planctomycetes, and Chloroflexi .

Effects on Specific Bacteria

Specific Scientific Field: This application falls under the field of Microbiology .

Summary of the Application: Tebuconazole has been studied for its effects on specific bacteria in the soil .

Methods of Application or Experimental Procedures: The study involved the application of tebuconazole in doses of 0.01 and 1.0 mg kg 1 .

Results or Outcomes: Tebuconazole doses of 0.01 and 1.0 mg kg 1 caused the relative abundance of Actinobacteria to increase by 3.45% and 3.01%, respectively .

Application in Bioaugmentation

Specific Scientific Field: This application falls under the field of Environmental Biotechnology .

Summary of the Application: Tebuconazole has been studied for its potential use in bioaugmentation, a process that uses organisms to remove or neutralize pollutants from a contaminated site .

Methods of Application or Experimental Procedures: The study involved diagnosing the response of bacteria to tebuconazole, used for plant protection, to help isolate the most active bacteria applicable in the bioaugmentation of soils contaminated with this preparation .

Results or Outcomes: Bacteria from the genera Kaistobacter, Arthrobacter, and Streptomyces predominated in the soils contaminated with tebuconazole, whereas these from the Gemmata genus were inactivated by this preparation .

Application in Sustainable Agriculture

Specific Scientific Field: This application falls under the field of Sustainable Agriculture .

Summary of the Application: Tebuconazole nanoemulsions (NEs) were formulated using a low energy method for agricultural applications .

Methods of Application or Experimental Procedures: The study was carried out with an organic phase (OP) consisting of an acetone/glycerol mixture containing Tebuconazole at a concentration of 5.4 wt % and Tween 80 (TW80) as a nonionic and Agnique BL1754 (AG54) as a mixture of nonionic and anionic surfactants .

Results or Outcomes: NEs with drop sizes about 9 nm and 250 nm were achieved with TW80 and AG54, respectively . The surface tension of the studied systems can be lowered 50% more than that of pure water . This study’s proposed low-energy NE formulations may prove useful in sustainable agriculture .

Tebuconazole is a systemic fungicide belonging to the triazole class, primarily used in agriculture to control a variety of fungal diseases in crops. Its chemical structure is characterized by the presence of a triazole ring, which is essential for its fungicidal activity. The International Union of Pure and Applied Chemistry name for tebuconazole is (RS)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol, and it has a molecular formula of C₁₃H₁₈ClN₃O . Tebuconazole appears as a colorless to light yellow solid at room temperature and has a characteristic slight odor. It is insoluble in water but soluble in organic solvents .

Tebuconazole acts by inhibiting ergosterol biosynthesis, a vital component of fungal cell membranes. This disrupts fungal growth and development, ultimately leading to cell death [].

Tebuconazole is classified as a moderately toxic compound (WHO toxicity class III) []. The US Environmental Protection Agency (EPA) lists it as a possible carcinogen (class C).

Here are some safety concerns:

  • Acute toxicity: Exposure can cause eye and skin irritation.
  • Chronic toxicity: Potential carcinogenicity requires careful handling and adherence to safety regulations.
  • Environmental impact: Tebuconazole is persistent in soil and can potentially harm non-target organisms. Proper application methods are crucial to minimize environmental risks.
That are crucial for its synthesis and biological activity. The primary reaction involved in its synthesis is the ring-opening reaction of triazole derivatives with alkyl halides or alcohols. For example, the synthesis involves reacting triazole with 4-chlorobenzene ethyl-2-tertiary butyl oxyethane under controlled conditions to yield tebuconazole . Additionally, metabolic transformations in organisms lead to the formation of hydroxylated and carboxylated metabolites, which can influence its biological activity and toxicity .

Tebuconazole exhibits broad-spectrum antifungal properties, making it effective against various pathogens affecting crops, including fungi that cause leaf spots, blights, and rusts. Its mechanism of action primarily involves inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane integrity and function, leading to fungal cell death . Tebuconazole has been shown to be effective against pathogens such as Fusarium, Botrytis, and Sclerotinia species .

The synthesis of tebuconazole can be accomplished through several methods. One common approach involves:

  • Preparation of Triazole Derivatives: Starting with appropriate precursors such as 4-chlorobenzene ethyl alcohol.
  • Ring-Opening Reaction: The triazole reacts with an alkyl halide or ether under specific conditions (e.g., using dimethyl sulfoxide as a solvent) to form tebuconazole.
  • Purification: The product is purified through crystallization or chromatography to obtain the desired compound in high purity .

Tebuconazole is widely used in agricultural practices as an active ingredient in fungicides for various crops including cereals, fruits, and vegetables. Its applications include:

  • Crop Protection: Effective against a range of fungal diseases.
  • Wood Preservation: Used as a biocide in wood-based products to prevent fungal decay.
  • Seed Treatment: Applied to seeds to protect against soil-borne pathogens during germination .

Studies on the interactions of tebuconazole with other compounds have revealed its potential effects on non-target organisms and its environmental impact. For instance:

  • Metabolic Interactions: In mammals, tebuconazole undergoes metabolic transformations leading to the formation of various metabolites that may exhibit different biological activities compared to the parent compound .
  • Environmental Interactions: Tebuconazole is not readily biodegradable and can persist in soil and water systems, raising concerns about its ecological impact on aquatic life and soil microorganisms .

Tebuconazole belongs to the triazole family of fungicides, which includes several other compounds with similar mechanisms of action but varying chemical structures and properties. Here are some similar compounds:

Compound NameChemical StructureUnique Features
PropiconazoleTriazoleMore effective against certain rust diseases
AzoxystrobinStrobilurinBroad-spectrum activity; inhibits mitochondrial respiration
DifenoconazoleTriazoleExhibits lower toxicity towards beneficial fungi
FluconazoleTriazolePrimarily used as an antifungal in human medicine

Tebuconazole's uniqueness lies in its specific structural features that provide effective control over a wide range of fungal pathogens while exhibiting lower toxicity towards beneficial organisms compared to some other fungicides in its class .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Colorless solid; [Merck Index] Technical product: White to beige solid; [eChemPortal: ESIS] White powder; [MSDSonline]

Color/Form

Colorless crystals

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

307.1451400 g/mol

Monoisotopic Mass

307.1451400 g/mol

Heavy Atom Count

21

LogP

3.7 (LogP)
log Kow = 3.7

Decomposition

When heated to decomposition it emits toxic vapors of /hydrogen chloride and nitrogen oxides/.

Appearance

Solid powder

Melting Point

105 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

401ATW8TRW

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Fungicides, Industrial

Vapor Pressure

0.00000001 [mmHg]
1.7X10-6 Pa (1.3X10-8 mm Hg) at 20 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

107534-96-3

Absorption Distribution and Excretion

/In animals/ after three days, elimination was almost complete (>99%). Tebuconazole was excreted with the urine and the feces.
(Phenyl-U-14C)-/tebuconazole/ (specific activity: 84.4 mCi/mg; radiochemical purity:> 99%) was administered to 5 rats/sex/group at single doses of 2 or 20 mg/kg or after repeated dosing of 2 mg/kg with non-radiolabeled test material for 14 days, a single dose of labeled material at 2 mg/kg. Radiolabeled material was assayed in the plasma, urine, and feces of all groups and in the bile and expired CO2 of one group each. Maximum relative plasma concentrations ranged from 0.11 to 0.20 and were achieved 0.33 to 1.7 hours after administration of the test material. After 72 hours, % excreted ranged from 91 to 98%. A difference in sex-related excretion of the test material was noted with males having a urine/feces ratio of 16/78 in contrast to the females which excreted at a ratio of 30/62. Biliary excretion was only measured in males. Ninety percent of the radiolabel was recovered in the bile after a single pass through the liver. Only 0.03% of the radiolabel was recovered in the expired air. Residual label in the tissues (excluding the gastrointestinal tract) ranged from 0.21 to 0.67% of the administered dose after 72 hours.
(Phenyl-U-14C)-/tebuconazole/ (specific activity: 84.4 mCi/mg; radiochemical purity: > 99%) was administered to 5 rats/sex/group at single doses of 2 or 20 mg/kg or after repeated dosing of 2 mg/kg with non-radiolabeled test material for 14 days, a single dose of labelled material at 2 mg/kg. (Triazole-3,5-14C)-/tebuconazole/ (specific activity: 56.5 mCi/mg; radiochemical purity-98.4%) was administered to 5 rats/sex at a single dose of 20 mg/kg. Radiolabeled material was assayed in the urine, and feces of all groups for up to 72 hours. The chemical structures of specific radiolabeled metabolites were identified. Females showed a higher renal elimination rate than males (26 to 35% vs. 15 to 18%, respectively). Conversely, males exhibited a higher portion of excreted radioactivity in the feces (77 to 80% vs. 60 to 67%, respectively).
After oral administration of tebuconazole to rats, 65-80% of the dose was eliminated by the biliary and fecal route, whereas elimination in urine amounted to about 16-35%. Males had a greater biliary and fecal elimination than females. Biotransformation proceeded by oxidation reactions, resulting in hydroxy, carboxy, triol and ketoacid metabolites and conjugates as well as triazole.
For more Absorption, Distribution and Excretion (Complete) data for TEBUCONAZOLE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Biotransformation proceeded by oxidation reactions, resulting in hydroxy, carboxy, triol and ketoacid metabolites and conjugates as well as triazole.
Among the metabolites identified, oxidation of the #5 carbon of the pentane chain to an alcohol and then to a carboxyl group was the primary pathway. These metabolites were then further conjugated to either sulfate or glucuronide. The metabolic profile was altered at the higher dose level with a shift to a greater percentage of the alcohol in comparison to the carboxyl containing metabolite. The treatment with the labeled triazole moiety resulted in largely the same metabolic profile except for the recovery of labeled triazole in the urine.
...Rats were treated with tebuconazole labelled with 14C either in the phenyl ring or in the 3,5-triazole ring, with or without pretreatment with unlabelled compound, the main metabolites were the oxidation products of one of the methyl groups of the tertiary butyl moiety, i.e. the alcohol and the carboxylic acid. Metabolism in female animals resulted preferentially in simple oxidation products (eg, hydroxy and carboxy metabolites) and then conjugation to the glucuronide and sulfate, with only minor cleavage of the triazole moiety. In male animals, the primary oxidation products were further oxidized to triol and keto acid derivatives; in addition, cleavage of triazole occurred, as indicated in trials with triazole-labelled compound. The free triazole accounted for about 5% in the urine of the males and 1.5% in that of females. Parent compound was found in only minor amounts.
In a study /with/ lactating goats, the metabolic pathway was similar to that found in rats. The major metabolite identified was the tert-butyl alcohol derivative and its conjugate; the parent compound was also found.
In a study /with/ laying hens ... , hydroxylation of the tert-butyl group followed by conjugation to the sulfate was the major metabolic pathway.

Wikipedia

Tebuconazole
2,4-DB

Biological Half Life

5.89 Days

Use Classification

Agrochemicals -> Pesticides
Fungicides, Plant growth regulators
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

G. Holmwood et al., European patent 40,345 ... US patent 4,723,984 (1981, 1988 both to Bayer)
Produced by opening the 2-tert-butyl-2-(4-chlorophenethyl) oxirane with 1,2,4-triazole in the presence of a base.

Analytic Laboratory Methods

Method: AOAC 997.01; Procedure: capillary gas chromatographic method; Analyte: tebuconazole; Matrix: technical material and solid and liquid formulations containing tebuconazole as the only active ingredient; Detection Limit: not provided.

Stability Shelf Life

Stable to elevated temperatures, and to photolysis and hydrolysis in pure water, under sterile conditions... .

Dates

Modify: 2023-08-15
1: Ren J, Jin X, Zhang Q, Zheng Y, Lin D, Yu Y. Fungicides induced triazole-resistance in Aspergillus fumigatus associated with mutations of TR46/Y121F/T289A and its appearance in agricultural fields. J Hazard Mater. 2016 Dec 10;326:54-60. doi: 10.1016/j.jhazmat.2016.12.013. [Epub ahead of print] PubMed PMID: 27987450.
2: You X, Li Y, Wang X, Xu J, Zheng X, Sui C. Residue analysis and risk assessment of tebuconazole in jujube (Ziziphus jujuba Mill). Biomed Chromatogr. 2016 Dec 13. doi: 10.1002/bmc.3917. [Epub ahead of print] PubMed PMID: 27957735.
3: Tyndall JD, Sabherwal M, Sagatova AA, Keniya MV, Negroni J, Wilson RK, Woods MA, Tietjen K, Monk BC. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals. PLoS One. 2016 Dec 1;11(12):e0167485. doi: 10.1371/journal.pone.0167485. PubMed PMID: 27907120; PubMed Central PMCID: PMC5132298.
4: Roszko MŁ, Kamińska M, Szymczyk K, Jędrzejczak R. Levels of Selected Persistent Organic Pollutants (PCB, PBDE) and Pesticides in Honey Bee Pollen Sampled in Poland. PLoS One. 2016 Dec 1;11(12):e0167487. doi: 10.1371/journal.pone.0167487. PubMed PMID: 27907097; PubMed Central PMCID: PMC5132244.
5: Kim JO, Shin JH, Gumilang A, Chung K, Choi KY, Kim KS. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. Plant Pathol J. 2016 Dec;32(6):570-574. PubMed PMID: 27904464; PubMed Central PMCID: PMC5117866.
6: Huete-Soto A, Masís-Mora M, Lizano-Fallas V, Chin-Pampillo JS, Carazo-Rojas E, Rodríguez-Rodríguez CE. Simultaneous removal of structurally different pesticides in a biomixture: Detoxification and effect of oxytetracycline. Chemosphere. 2017 Feb;169:558-567. doi: 10.1016/j.chemosphere.2016.11.106. PubMed PMID: 27898329.
7: Li H, Zhang M, Vervoort J, Rietjens IM, van Ravenzwaay B, Louisse J. Use of physiologically based kinetic modeling-facilitated reverse dosimetry of in vitro toxicity data for prediction of in vivo developmental toxicity of tebuconazole in rats. Toxicol Lett. 2016 Nov 24. pii: S0378-4274(16)33317-3. doi: 10.1016/j.toxlet.2016.11.017. [Epub ahead of print] PubMed PMID: 27890808.
8: Yang L, Yang D, Yan X, Cui L, Wang Z, Yuan H. The role of gibberellins in improving the resistance of tebuconazole-coated maize seeds to chilling stress by microencapsulation. Sci Rep. 2016 Nov 7;6:35447. doi: 10.1038/srep35447. PubMed PMID: 27819337; PubMed Central PMCID: PMC5098164.
9: Badawi N, Rosenbom AE, Jensen AM, Sørensen SR. Degradation and sorption of the fungicide tebuconazole in soils from golf greens. Environ Pollut. 2016 Dec;219:368-378. doi: 10.1016/j.envpol.2016.10.045. PubMed PMID: 27814554.
10: Meletiadis J, Leth Mortensen K, Verweij PE, Mouton JW, Arendrup MC. Spectrophotometric reading of EUCAST antifungal susceptibility testing of Aspergillus fumigatus. Clin Microbiol Infect. 2016 Oct 25. pii: S1198-743X(16)30506-7. doi: 10.1016/j.cmi.2016.10.017. [Epub ahead of print] PubMed PMID: 27793736.
11: Regueiro J, Negreira N, Berntssen MH. Ion-Mobility-Derived Collision Cross Section as an Additional Identification Point for Multiresidue Screening of Pesticides in Fish Feed. Anal Chem. 2016 Nov 15;88(22):11169-11177. PubMed PMID: 27779869.
12: Baćmaga M, Wyszkowska J, Kucharski J. The effect of the Falcon 460 EC fungicide on soil microbial communities, enzyme activities and plant growth. Ecotoxicology. 2016 Oct;25(8):1575-1587. PubMed PMID: 27631526.
13: Mateo R, Petkov N, Lopez-Antia A, Rodríguez-Estival J, Green AJ. Risk assessment of lead poisoning and pesticide exposure in the declining population of red-breasted goose (Branta ruficollis) wintering in Eastern Europe. Environ Res. 2016 Nov;151:359-367. doi: 10.1016/j.envres.2016.07.017. PubMed PMID: 27529395.
14: Wei Q, Song Z, Nie J, Xia H, Chen F, Li Z, Lee M. Tablet-effervescence-assisted dissolved carbon flotation for the extraction of four triazole fungicides in water by gas chromatography with mass spectrometry. J Sep Sci. 2016 Dec;39(23):4603-4609. doi: 10.1002/jssc.201600619. PubMed PMID: 27734583.
15: Fu Y, Yang T, Zhao J, Zhang L, Chen R, Wu Y. Determination of eight pesticides in Lycium barbarum by LC-MS/MS and dietary risk assessment. Food Chem. 2017 Mar 1;218:192-198. doi: 10.1016/j.foodchem.2016.09.014. PubMed PMID: 27719897.
16: Hellin P, Scauflaire J, Van Hese V, Munaut F, Legrève A. Sensitivity of Fusarium culmorum to triazoles: impact of trichothecene chemotypes, oxidative stress response and genetic diversity. Pest Manag Sci. 2016 Oct 3. doi: 10.1002/ps.4450. [Epub ahead of print] PubMed PMID: 27696645.
17: Díaz-Blancas V, Medina DI, Padilla-Ortega E, Bortolini-Zavala R, Olvera-Romero M, Luna-Bárcenas G. Nanoemulsion Formulations of Fungicide Tebuconazole for Agricultural Applications. Molecules. 2016 Sep 26;21(10). pii: E1271. PubMed PMID: 27681721.
18: Buszewicz G, Rejczak T, Tuzimski T, Teresiński G, Pieniążek D. Comparison of SPE/d-SPE and QuEChERS-Based Extraction Procedures in Terms of Fungicide Residue Analysis in Wine Samples by HPLC-DAD and LC-QqQ-MS. J AOAC Int. 2016 Sep 14. [Epub ahead of print] PubMed PMID: 27634101.
19: Su H, Lin Y, Wang Z, Wong YL, Chen X, Chan TW. Magnetic metal-organic framework-titanium dioxide nanocomposite as adsorbent in the magnetic solid-phase extraction of fungicides from environmental water samples. J Chromatogr A. 2016 Sep 30;1466:21-8. doi: 10.1016/j.chroma.2016.08.066. PubMed PMID: 27592609.
20: Urbanczyk MM, Bollmann UE, Bester K. Partition of biocides between water and inorganic phases of renders with organic binder. Sci Total Environ. 2016 Dec 15;573:639-644. doi: 10.1016/j.scitotenv.2016.08.129. PubMed PMID: 27585432.

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